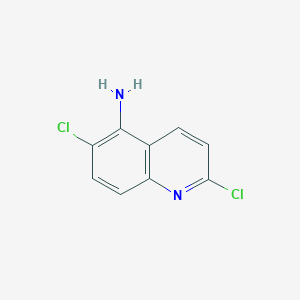

2,6-二氯喹啉-5-胺

描述

2,6-Dichloroquinolin-5-amine is a chlorinated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The molecule consists of a quinoline core, where two chlorine atoms are substituted at the 2 and 6 positions, and an amine group is attached at the 5 position. This structure is a key intermediate in the synthesis of various quinoline derivatives that have potential biological and pharmacological applications.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, such as those related to 2,6-Dichloroquinolin-5-amine, can be achieved through various methods. One approach involves the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol . This method yields 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones, which are structurally related to 2,6-Dichloroquinolin-5-amine. The structure of the synthesized compounds is typically confirmed using elemental analysis and spectral data.

Molecular Structure Analysis

The molecular structure of 2,6-Dichloroquinolin-5-amine is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings. The chlorine atoms at the 2 and 6 positions and the amine group at the 5 position are key functional groups that influence the chemical behavior of the molecule. The exact structure and substituent positions can be determined through spectral analysis, such as NMR and IR spectroscopy, which are common techniques used to confirm the structure of synthesized quinoline derivatives .

Chemical Reactions Analysis

Chloroquinoline derivatives, including those similar to 2,6-Dichloroquinolin-5-amine, can undergo various chemical reactions. For instance, the anodic oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, where the compounds undergo an electrochemically irreversible one-electron oxidation . This oxidation typically occurs at the secondary amine group and leads to the formation of ring-nitrogen protonated aminochloroquinolinium ions. The reaction products can be isolated, and the process can be reversed through cathodic reduction, regenerating the neutral starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloroquinolin-5-amine would be influenced by its molecular structure. The presence of chlorine atoms would increase the molecule's density and potentially its boiling and melting points compared to unsubstituted quinoline. The amine group would contribute to the molecule's basicity and its ability to form hydrogen bonds, affecting its solubility in various solvents. The electrochemical properties, as demonstrated by related compounds, show that chloroquinoline derivatives can participate in redox reactions, which could be relevant in their potential applications .

科学研究应用

Palladium-Catalyzed Amination

在Abel等人(2013年)的研究中,对2,6-二氯喹啉-5-胺的钯催化氨基化进行了研究。与其同分异构体相比,该化合物的氨基化选择性较低。这项研究有助于理解有机合成中的氨基化反应,特别是在创建复杂分子的背景下(Abel et al., 2013)。

抗癌研究

Kapadiya和Khunt(2018年)探索了新型嘌呤-喹啉化合物的合成,包括2,6-二氯喹啉-5-胺的衍生物,用于抗癌应用。他们发现某些化合物对特定癌细胞系表现出有希望的细胞毒活性,突显了这些化合物在癌症治疗中的潜力(Kapadiya & Khunt, 2018)。

杂环化合物的合成

Kumar等人(2015年)的研究集中在合成N-(2,6-二氯喹啉-4-基)-2-氧代-1,2-二氢喹啉-3-羧酰胺上。该研究展示了2,6-二氯喹啉-5-胺在合成复杂杂环化合物方面的潜力,这些化合物在制药化学中具有价值(Kumar et al., 2015)。

化学传感器的应用

Abel等人(2016年)报道了二氯喹啉衍生物,包括2,6-二氯喹啉-5-胺,用于合成大环化合物。这些化合物显示出作为金属阳离子选择性荧光和比色化学传感器的潜力,表明它们在分析化学中的实用性(Abel et al., 2016)。

电化学氧化

Luca等人(2011年)研究了氨基喹啉的电化学氧化,包括与2,6-二氯喹啉-5-胺相关的化合物。他们的工作为这些化合物的氧化机制提供了见解,这对于电化学应用具有重要意义(Luca et al., 2011)。

安全和危害

属性

IUPAC Name |

2,6-dichloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPGXEHODHDXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647497 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroquinolin-5-amine | |

CAS RN |

607380-28-9 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

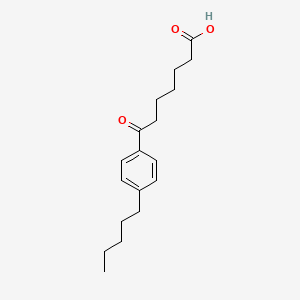

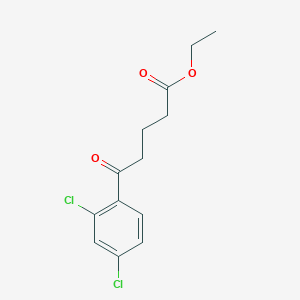

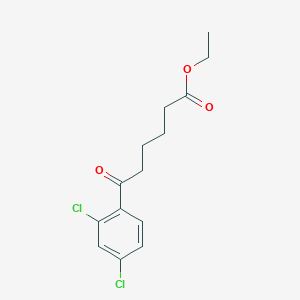

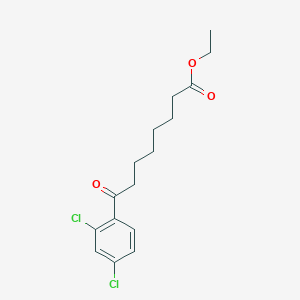

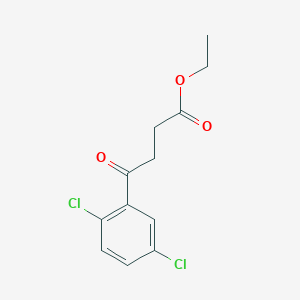

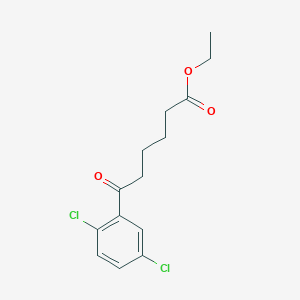

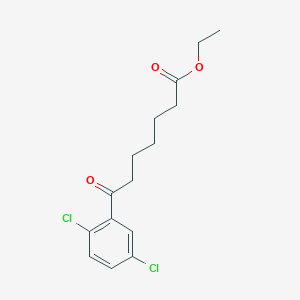

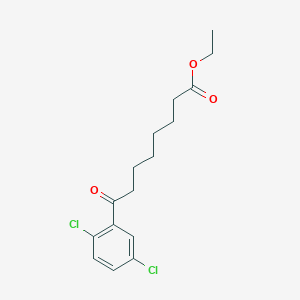

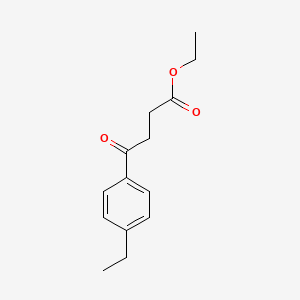

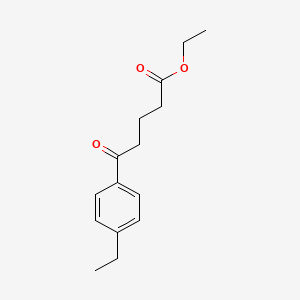

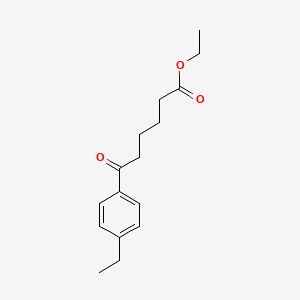

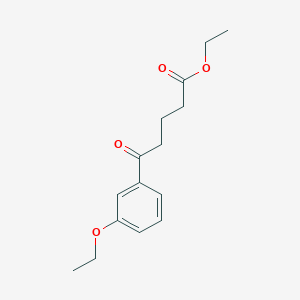

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。